Dipentaerythritol hexakis(3-mercaptopropionate)

Descripción

The exact mass of the compound Dipentaerythritol hexakis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dipentaerythritol hexakis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipentaerythritol hexakis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O13S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948202 | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25359-71-1 | |

| Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: DPMP Hexathiol in Advanced Drug Delivery & Polymer Science

Executive Summary

Dipentaerythritol hexakis(3-mercaptopropionate) , commonly abbreviated as DPMP or DiPETMP , is a high-functionality hexathiol monomer critical to the development of advanced soft materials.[1][2] Unlike tetra-functional thiols (e.g., PETMP), DPMP possesses a dipentaerythritol core with six thiol-terminated arms, offering a higher crosslinking density and refractive index.[1][2]

In drug development, DPMP is a cornerstone reagent for synthesizing stimulus-responsive hydrogels , mucoadhesive polymers , and functionalized nanoparticles .[1][2] Its six reactive thiol groups allow for rapid "click" chemistry (thiol-ene/thiol-yne) and the formation of dynamic disulfide bridges, enabling controlled drug release mechanisms triggered by cellular redox states (e.g., glutathione gradients).[1][2]

Part 1: Chemical Identity & Molecular Architecture[1][2]

Structural Specifications

DPMP is an ester derivative formed by the condensation of one dipentaerythritol molecule with six molecules of 3-mercaptopropionic acid.[1][2]

| Property | Specification |

| Chemical Name | Dipentaerythritol hexakis(3-mercaptopropionate) |

| Common Acronyms | DPMP, DiPETMP |

| CAS Registry Number | 25359-71-1 |

| Molecular Formula | C₂₈H₄₆O₁₃S₆ |

| Molecular Weight | 783.02 g/mol |

| Functionality | 6 (Hexathiol) |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.29 g/cm³ (at 25°C) |

| Refractive Index | ~1.53 |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); Insoluble in water (unless ionized or formulated) |

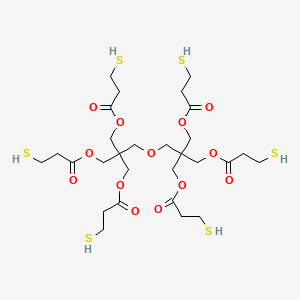

Molecular Structure Visualization

The following diagram illustrates the hierarchical connectivity of DPMP, highlighting the central ether linkage of the dipentaerythritol core and the radiating mercaptopropionate arms responsible for its high reactivity.[2]

Figure 1: Logical connectivity of the DPMP molecule. The hexafunctional nature stems from the central ether core branching into six thiol-terminated ester chains.[1][2]

Part 2: Applications in Drug Development[1][2]

Thiol-Ene "Click" Hydrogels

DPMP is extensively used to fabricate hydrogels via thiol-ene photoclick chemistry .[1][2] This reaction is insensitive to oxygen inhibition (unlike acrylate homopolymerization) and proceeds rapidly under UV light.[2]

-

Mechanism: The thiyl radical generated from DPMP reacts with alkene-functionalized polymers (e.g., PEG-Norbornene or PEG-Diacrylate).[1][2]

-

Advantage: The 6-arm structure creates a tighter network mesh size compared to 4-arm thiols, slowing the diffusion of encapsulated drugs and extending release profiles [1].[1][2]

Redox-Responsive Delivery Systems

Intracellular environments (specifically cytosol and nucleus) have high glutathione (GSH) concentrations (2–10 mM) compared to the extracellular space (2–20 µM).[1][2]

-

Protocol: DPMP is oxidized to form disulfide-crosslinked nanogels.[1][2]

-

Trigger: Upon endocytosis by cancer cells, the high GSH levels cleave the disulfide bonds (S-S), degrading the nanogel and releasing the payload specifically within the target cell [2].[2]

Mucoadhesion

Thiol groups are naturally mucoadhesive due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1][2] DPMP-functionalized carriers exhibit enhanced residence time on mucosal surfaces (ocular, nasal, or intestinal delivery) [3].[1][2]

Part 3: Experimental Protocol

Protocol: Synthesis of DPMP-Crosslinked PEG Hydrogel for Protein Release

This protocol describes the fabrication of a hydrogel network using DPMP as the crosslinker and Poly(ethylene glycol) Diacrylate (PEGDA) as the backbone.[1][2][3][4][5][6]

Materials

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate the molar ratio of thiol groups (-SH) to acrylate groups (-C=C-). A 1:1 ratio is standard for complete conversion.[2]

-

Pre-polymer Solution Preparation:

-

Dissolve PEGDA in PBS to a final concentration of 10-20% (w/v).

-

Add DPMP to the solution.[2] Critical: DPMP is hydrophobic.[2] If the concentration is high, a co-solvent (e.g., Ethanol) or surfactant may be required, or vigorous sonication to create an emulsion.[1][2]

-

Add LAP photoinitiator (0.05% w/v).[2]

-

-

Drug Loading:

-

Mix the therapeutic protein/drug into the pre-polymer solution gently to avoid denaturation.[2]

-

-

Photopolymerization:

-

Purification:

-

Wash the hydrogel in fresh PBS for 24 hours to remove unreacted monomers.[2]

-

Workflow Logic Diagram

Figure 2: Experimental workflow for DPMP-mediated hydrogel synthesis.

Part 4: Safety & Handling (E-E-A-T)[1][2]

-

Odor Control: Like all low-molecular-weight thiols, DPMP has a characteristic sulfurous odor, though less pungent than mono-thiols due to its lower vapor pressure.[1][2] Handle in a fume hood.

-

Oxidation Sensitivity: Thiols oxidize to disulfides in air.[1][2] Store DPMP under an inert atmosphere (Nitrogen or Argon) at 2–8°C to maintain the titer of reactive -SH groups.[1][2]

-

Skin Contact: Thiols are potential sensitizers.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Thiol-based Soft Materials. Retrieved from [Link]

-

PureSynth. (2024).[2] Dipentaerythritol Hexakis(3-Mercaptopropionate) 93.0%.[1][2][7][8][9] Retrieved from [Link]

Sources

- 1. 3-Cyclohexene-1-methanethiol, α,α,4-trimethyl- [webbook.nist.gov]

- 2. Dipentaerythritol Hexakis(3-mercaptopropionate) [cymitquimica.com]

- 3. 2,3,6,7,10,11-Triphenylenehexathiol | C18H12S6 | CID 13609206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2235-12-3 CAS MSDS (1,3,5-hexatriene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (PDF) Synthesis and Properties of Multifunctional Thiol Crosslinked Gels Containing Disulfide Bond in the Network Structure [academia.edu]

- 6. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. labproinc.com [labproinc.com]

- 9. pure-synth.com [pure-synth.com]

Technical Monograph: Refractive Index Engineering with Dipentaerythritol Hexakis(3-mercaptopropionate) (DPMP)

Topic: Refractive Index of Dipentaerythritol Hexakis(3-mercaptopropionate) Monomers Content Type: Technical Monograph Audience: Researchers, Material Scientists, and Drug Delivery Engineers[1][2]

Executive Summary

Dipentaerythritol hexakis(3-mercaptopropionate) (DPMP, CAS 25359-71-1) represents a critical class of high-functionality thiol monomers used to engineer advanced optical materials.[1][2] While the intrinsic refractive index (RI) of the pure monomer is 1.53 , its primary value lies in its utility as a high-density crosslinker for thiol-ene and thiol-yne systems.[1][2] By facilitating high sulfur loading and dense network formation, DPMP enables the synthesis of optical polymers with tunable refractive indices exceeding 1.68 .[3]

This guide details the optical theory, characterization protocols, and synthesis strategies for DPMP, specifically tailored for applications in ophthalmic drug delivery devices (e.g., IOLs) and high-resolution bio-imaging scaffolds.[1]

Molecular Optophysics: The Sulfur Advantage

The refractive index of a material is governed by the Lorentz-Lorenz equation, which relates refractive index (

DPMP derives its optical properties from its six mercaptopropionate arms branching from a dipentaerythritol core.[2]

-

High Sulfur Content: Sulfur atoms have high atomic polarizability (high

), significantly boosting the refractive index compared to oxygen-only analogs.[1][2] -

Densification: The hexafunctional nature allows for extremely high crosslinking density in polymerization, reducing free volume (

) and further elevating the refractive index of the final cured network.[1]

Table 1: Physicochemical Specifications of DPMP

| Property | Value | Relevance |

| Refractive Index ( | 1.530 – 1.536 | Baseline for monomer; increases upon curing.[1][2] |

| Density | ~1.29 g/cm³ | High density correlates with high RI.[2] |

| Functionality | 6 (Hexathiol) | Enables rapid gelation and high modulus.[1][2] |

| Appearance | Colorless/Pale Yellow Viscous Liquid | Critical for optical clarity in films/lenses.[2] |

| Solubility | Acetone, Ethanol, Chloroform | Compatible with common resin formulations. |

Experimental Protocol: Precision Refractometry

Objective: Accurate measurement of RI for viscous DPMP monomers to validate lot-to-lot consistency before formulation. Equipment: Abbe Refractometer (thermostated), Circulating Water Bath.

Methodological Workflow

Trustworthiness Check: Viscous thiols are prone to bubble entrapment and thermal gradients, which artificially lower RI readings. This protocol mitigates these errors.

-

Thermal Equilibration: Set the circulating water bath to 20.0°C ± 0.1°C . Allow the refractometer prisms to equilibrate for 30 minutes.

-

Sample Application:

-

Dark/Light Boundary Alignment:

-

Validation Reading:

-

Take three independent readings, cleaning the prism with acetone and lens paper between each.

-

Acceptance Criteria: Readings must be within ±0.0002.

-

Visualization: Measurement Logic

Application Engineering: High-RI Thiol-Ene Networks

For researchers in drug delivery and biomaterials, DPMP is rarely used alone.[1][2] It is the "hardener" in Thiol-Ene Click Chemistry .[2]

Mechanism

The reaction proceeds via a step-growth radical mechanism.[2] A thiyl radical adds to an alkene (or alkyne), creating a carbon-centered radical that abstracts a hydrogen from another thiol, regenerating the thiyl radical.[1][2]

-

Advantage: No oxygen inhibition, low shrinkage, and high conversion.

-

RI Tuning: Reacting DPMP with high-RI "ene" monomers (e.g., those containing phenyl, sulfide, or carbazole groups) yields polymers with RI > 1.60.[1][2]

Protocol: Synthesis of High-RI Optical Matrix

Target: Fabrication of a drug-eluting intraocular lens (IOL) material with RI > 1.55.[1][2]

-

Stoichiometric Balance: Calculate the molar equivalents of thiol (SH) to alkene (C=C). A 1:1 molar ratio is standard for complete conversion.[2]

-

Formulation:

-

Mixing: Mix in an amber vial using a vortex mixer. Degas under vacuum (-25 inHg) for 10 minutes to remove bubbles.

-

Curing: Inject into a glass mold (silanized). Cure under UV light (365 nm or 405 nm) at 10-30 mW/cm².[1][2]

-

Causality: Rapid curing locks in the dense network structure, preventing phase separation of loaded therapeutic agents.

-

Visualization: Thiol-Ene Polymerization Pathway

Biomedical Relevance: Drug Development & Optics

While DPMP is an industrial monomer, its application in therapeutic devices is growing due to the need for high-performance biomaterials.[2]

-

Ophthalmic Drug Delivery:

-

Challenge: Standard hydrogels have low RI (~1.33-1.40), causing thickness issues in corrective lenses.[1][2]

-

Solution: DPMP-based networks allow for thinner, lighter IOLs (RI > 1.[1][2]55) that can serve as reservoirs for hydrophobic drugs (e.g., latanoprost for glaucoma), releasing them via diffusion through the dense thioether network.[1]

-

-

Bio-Imaging Scaffolds:

-

High RI polymers are used to match the refractive index of biological tissues or clearing agents, reducing light scattering in deep-tissue microscopy.[2]

-

References

-

Mavila, S., et al. (2021).[1][3] High Refractive Index Photopolymers by Thiol-Yne "click" Polymerization. ACS Applied Materials & Interfaces.[2] Retrieved from [Link]

-

Zhang, J., et al. (2024).[1][4] High-Refractive-Index Cross-Linked Cyclic Olefin Polymers via Thiol-Ene Click Reaction. ACS Macro Letters.[2][4] Retrieved from [Link]

-

Suzuki, Y., et al. (2012).[1][3] Synthesis of High Refractive Index Poly(thioether sulfone)s. Polymer Journal. Retrieved from [Link]

Sources

- 1. DIPENTAERYTHRITOL HEXAKIS(3-MERCAPTOPROPIONATE) | 25359-71-1 [chemicalbook.com]

- 2. Dipentaerythritol Hexakis(3-mercaptopropionate) [cymitquimica.com]

- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 4. High-Refractive-Index Cross-Linked Cyclic Olefin Polymers with Excellent Transparency via Thiol-Ene Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability & Degradation Kinetics of Hexafunctional Polythiol Monomers: A Technical Guide

Primary Focus: Dipentaerythritol Hexakis(3-mercaptopropionate) (DPMP)

Executive Summary

In the landscape of high-performance polymers and biomaterials, hexafunctional polythiols like Dipentaerythritol Hexakis(3-mercaptopropionate) (DPMP) represent a critical inflection point between crosslinking density and network flexibility. Unlike their tetra-functional counterparts (e.g., PETMP), hexafunctional monomers offer a theoretical functionality of

However, for researchers in drug delivery and material science, "stability" is a dual-variable problem:

-

Thermodynamic/Oxidative Stability: The shelf-life challenge of preventing premature disulfide coupling (

) before application. -

Thermal Decomposition: The upper temperature limits of the cured network, governed primarily by ester pyrolysis.

This guide synthesizes experimental data and field protocols to characterize these stability profiles, specifically tailored for applications requiring rigorous validation, such as injectable hydrogels or optical coatings.

Part 1: Molecular Architecture & Thermodynamics

The thermal behavior of DPMP is dictated by its "core-shell" architecture. The dipentaerythritol core provides a rigid, ether-linked scaffold, while the six mercaptopropionate arms introduce ester linkages prone to specific degradation pathways.

Structural Logic & Crosslinking Density

The high functionality (

Key Structural Vulnerability: The ester linkage (

Figure 1: Structural logic of DPMP. The ester linkage determines thermal degradation onset, while the thiol group dictates oxidative shelf-stability.

Part 2: Thermal Stability Data (TGA & DSC)

The following data aggregates typical performance metrics for DPMP-based networks (cured with rigid "ene" monomers like TATATO or divinyl sulfone) compared to standard PETMP systems.

Thermogravimetric Analysis (TGA) Profile

Thermal degradation in polythiols is generally a two-step process:

-

Volatilization (Monomer): If uncured, DPMP boils/decomposes >200°C.

-

Pyrolysis (Network): Cured networks degrade via ester scission.

| Parameter | DPMP (Monomer) | DPMP-Network (Cured) | PETMP-Network (Ref) |

| Physical State | Viscous Liquid (1.29 g/mL) | Solid Thermoset | Solid Thermoset |

| Boiling Point | Decomposes >250°C | N/A | N/A |

| ~310°C | 345°C - 360°C | ~320°C | |

| ~330°C | 370°C - 385°C | ~340°C | |

| Char Yield (600°C) | < 2% | 12 - 15% | 5 - 8% |

| Degradation Mode | Evaporation/Oxidation | Ester Pyrolysis | Ester Pyrolysis |

Note:

Glass Transition ( ) Implications

Because DPMP has 6 functional groups, it creates a tighter mesh size than PETMP (4 groups).

-

Typical

Range: 50°C – 85°C (highly dependent on the "ene" partner). -

Implication: DPMP networks maintain mechanical integrity at higher temperatures than PETMP networks, making them superior for autoclavable components if hydrolytic stability is managed.

Part 3: Oxidative Stability (Shelf-Life & Storage)

For drug development applications (e.g., in situ gelling hydrogels), thermal stability is less about pyrolysis and more about preventing premature oxidative crosslinking .

The Disulfide Threat

Thiols (-SH) naturally oxidize to disulfides (-S-S-) in the presence of oxygen and trace metals, a process accelerated by heat and high pH.

This reaction increases viscosity and eventually causes the monomer to gel in the bottle.

Storage & Handling Protocol

To maintain monomer integrity (preventing "thermal" aging at room temp):

-

Temperature: Store at -20°C for long-term (>3 months). Room temperature is acceptable for <1 month if dark.

-

Atmosphere: Argon or Nitrogen headspace is mandatory.

-

Stabilizers: Industrial grades often contain 100-500 ppm pyrogallol or MEHQ. For pharmaceutical use, these inhibitors must be removed or quantified.

Figure 2: Divergent degradation pathways. Oxidation limits shelf-life; Pyrolysis limits application temperature.

Part 4: Experimental Protocols

Ellman’s Reagent Assay (Thiol Quantification)

Purpose: To determine if your DPMP has oxidized during storage.

-

Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Reaction buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

-

Procedure:

-

Dissolve DPMP sample in DMF (due to low water solubility).

-

Mix with reaction buffer and DTNB solution.

-

Incubate 15 mins at Room Temp.

-

Measure Absorbance at 412 nm .

-

-

Validation: Calculate molar extinction coefficient. A decrease in free -SH content >5% indicates significant oxidative degradation.

High-Resolution TGA (Degradation Kinetics)

Purpose: To determine the

-

Instrument: TA Instruments Q500 or equivalent.

-

Sample Prep: Cured film (approx. 10 mg), dried in vacuum desiccator for 24h to remove moisture.

-

Purge: Nitrogen (40 mL/min) to isolate thermal decomposition from oxidative degradation.

-

Ramp:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 600°C.

-

-

Analysis: Plot Weight (%) vs. Temperature. Identify the inflection point of the derivative weight loss (

) curve.

Part 5: Applications in Drug Development & Biomaterials[1][2]

Hexafunctional thiols are uniquely suited for hydrogels where low concentration and high modulus are required.

Injectable Hydrogels

DPMP is often reacted with PEG-diacrylate or PEG-vinyl sulfone.

-

Benefit: The 6-arm core acts as a hyper-crosslinking node, allowing for hydrogels with lower solid content (better porosity for drug diffusion) while maintaining structural stiffness.

-

Stability Note: These hydrogels degrade hydrolytically over weeks/months (ester bond cleavage). This is a feature for biodegradable implants, not a bug.

Sterilization Constraints

-

Autoclaving: Generally NOT recommended for DPMP-based hydrogels due to hydrolytic degradation of the ester linkage at 121°C/15psi.

-

Gamma Irradiation: Can cause radical-induced crosslinking or degradation.

-

Recommended: Sterile filtration of the liquid monomer (0.2

m PTFE filter) followed by aseptic mixing.

References

-

RMIT University. (2022). Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. (Demonstrates thermal stability of ester-linked thiol-ene networks up to 300°C).

-

TCI Chemicals. (n.d.). Dipentaerythritol Hexakis(3-mercaptopropionate) Product Specifications. (Physical properties and storage recommendations).

-

National Institutes of Health (NIH). (2018). Role of Thiols in Oxidative Stress.[1] (Mechanisms of thiol oxidation and disulfide formation).

-

Royal Society of Chemistry. (2022). Recyclable and Repolymerizable Thiol-X Photopolymers. (Comparative TGA data for PETMP vs. DPMP systems).

-

Sigma-Aldrich. (n.d.). Pentaerythritol tetrakis(3-mercaptopropionate) Safety & Handling. (Baseline handling protocols for polythiols).

Sources

high functionality sulfur-containing monomers for optical materials

An In-depth Technical Guide to High Functionality Sulfur-Containing Monomers for Optical Materials

Authored by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Sulfur in Next-Generation Optical Materials

The relentless miniaturization and performance enhancement of optical and optoelectronic devices, from smartphone cameras and augmented reality displays to high-speed data communication systems, has created an escalating demand for advanced optical materials. While inorganic glasses have historically dominated the landscape, organic polymers offer a compelling combination of low weight, superior processability, and impact resistance. However, conventional optical polymers often fall short in a critical parameter: refractive index (n). A high refractive index is essential for designing thin, lightweight lenses with strong light-bending capabilities, a cornerstone of modern optical design.

This is where the unique chemistry of sulfur comes to the forefront. Sulfur's high molar refraction and polarizability, as dictated by the Lorentz-Lorenz equation, make it an exceptionally effective element for increasing the refractive index of a polymer.[1][2][3] The incorporation of sulfur atoms into a monomer's structure, whether in the form of thiols, thioethers, episulfides, or heterocyclic rings, provides a direct pathway to achieving high-performance optical plastics that rival or even exceed the properties of some inorganic glasses. This guide provides a comprehensive exploration of the core monomer chemistries, polymerization strategies, and structure-property relationships that underpin the field of high functionality sulfur-containing optical materials.

Part 1: Foundational Principles of Sulfur-Based High Refractive Index Polymers

The Physicochemical Basis: Why Sulfur?

The refractive index of a material is a measure of how much it bends light. At the molecular level, this is governed by the polarizability of the constituent atoms and their arrangement. The Lorentz-Lorenz equation provides a fundamental link between the macroscopic refractive index (n) and the molecular polarizability (α):

(n² - 1) / (n² + 2) = (4πNα) / 3

Where N is the number of molecules per unit volume. This equation highlights that materials composed of highly polarizable atoms will exhibit a higher refractive index. Sulfur, with its larger atomic radius and more diffuse electron cloud compared to carbon or oxygen, possesses significantly higher polarizability.[4] Consequently, increasing the sulfur content in a polymer is one of the most effective strategies for boosting its refractive index.[3][5]

Key Optical Performance Metrics

Beyond a high refractive index, several other properties are critical for optical materials:

-

Abbe Number (νd): This parameter quantifies the degree of chromatic dispersion—the splitting of light into its constituent colors. A high Abbe number is desirable as it indicates low dispersion, leading to clearer images with minimal color fringing.[6] There is often an inverse relationship between refractive index and the Abbe number, so a key challenge in material design is to increase 'n' while maintaining a sufficiently high 'νd'.[3][5]

-

Transparency: For most optical applications, high transparency (>90%) across the visible spectrum (400-700 nm) is mandatory.[7] This requires careful molecular design to avoid chromophores that absorb visible light.

-

Birefringence: This is the property of having a refractive index that depends on the polarization and propagation direction of light. For many applications like lenses and image sensors, low birefringence is crucial to prevent image distortion.[1]

Part 2: Core Classes of High Functionality Sulfur-Containing Monomers

The versatility of sulfur chemistry allows for the design of a wide array of monomers. The choice of monomer class is dictated by the desired polymerization chemistry and the target properties of the final polymer.

Episulfides (Thiiranes)

Episulfides are three-membered rings containing a sulfur atom, analogous to epoxides. They are highly attractive monomers due to their ring strain, which facilitates efficient ring-opening polymerization. This polymerization typically proceeds with low shrinkage, a significant advantage for precision optics and nanoimprinting applications.[8]

Synthesis: The most common route to episulfide monomers involves a two-step process starting from a corresponding epoxy compound.

-

Reaction with a Thiocyanating Agent: The epoxide is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) to open the epoxy ring and form a thiocyanate intermediate.

-

Ring Closure: The intermediate is then treated to induce ring closure, forming the episulfide.

Experimental Protocol: Synthesis of an Episulfide Monomer

This protocol describes the synthesis of an episulfide derivative from an epoxy-functionalized fluorene compound, a structure known to impart high refractive index and thermal stability.[7][9]

Objective: To synthesize the episulfide derivative of 9,9-bis(4-glycidyloxyphenyl)fluorene (EGF).

Materials:

-

9,9-bis(4-glycidyloxyphenyl)fluorene (epoxy precursor)

-

Potassium thiocyanate (KSCN)

-

Toluene

-

Deionized water

Procedure:

-

Dissolve the fluorene-based epoxy precursor in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add an aqueous solution of potassium thiocyanate to the flask. The molar ratio of KSCN to epoxy groups should be in excess, typically 1.5:1.

-

Heat the biphasic mixture to reflux (approximately 85-95 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with deionized water (3 times) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure episulfide monomer.

Polyfunctional Thiols

Thiols (-SH) are another cornerstone of high refractive index polymers. Their reactivity allows for versatile "click" chemistry reactions, leading to highly uniform polymer networks. The presence of the thiol group itself contributes significantly to the refractive index. Multifunctional thiols are particularly important as crosslinking agents to create robust thermoset materials.

Monomer Design: Thiol monomers are often designed to include aromatic rings and additional thioether linkages to maximize the refractive index.[10]

Diagram: Thiol-Ene Polymerization Workflow

This diagram illustrates the logical flow of creating a crosslinked optical polymer using thiol-ene chemistry.

Caption: Workflow for Thiol-Ene Photopolymerization.

Polythiourethanes

Polythiourethanes are a commercially significant class of sulfur-containing polymers, widely used in high-performance ophthalmic lenses.[6][11] They are typically formed by the polyaddition reaction between a polyisocyanate and a polythiol. The resulting thiourethane linkage, combined with the high sulfur content from the thiol monomer, yields materials with an excellent balance of high refractive index, high Abbe number (low dispersion), and superior impact resistance.[6]

The properties of polythiourethanes can be finely tuned by varying the chemical structures of both the isocyanate and thiol monomers.[11] For instance, using aliphatic isocyanates can improve the Abbe number and UV stability, while aromatic thiols can increase the refractive index. Mitsui Chemicals' MR™ series (e.g., MR-8™, MR-10™) are well-known commercial examples of thiourethane-based lens materials.[6]

Part 3: Polymerization Methodologies and Mechanisms

The choice of polymerization technique is critical and is directly linked to the class of monomer being used.

Thiol-Ene "Click" Chemistry

Thiol-ene polymerization is a powerful method for creating uniform, crosslinked polymer networks under mild conditions, often initiated by UV light.[10] The reaction proceeds via a radical-mediated step-growth mechanism.

Mechanism:

-

Initiation: A photoinitiator absorbs UV light and decomposes to form free radicals.

-

Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•).

-

Propagation: The thiyl radical adds across the double bond of an 'ene' monomer (e.g., an allyl or vinyl group), forming a carbon-centered radical.

-

Chain Transfer (Regeneration): This new carbon radical abstracts a hydrogen from another thiol group, forming the stable thioether linkage and regenerating a new thiyl radical, which continues the cycle.

This process is highly efficient and results in low shrinkage and excellent optical clarity.[8]

Diagram: Thiol-Ene Radical Reaction Mechanism

Caption: Radical mechanism of Thiol-Ene "Click" Chemistry.

Ring-Opening Polymerization of Episulfides

The ring-opening polymerization of episulfides can be initiated by either anions or cations, but is often performed as a copolymerization with multifunctional thiols.[7][12] This episulfide-thiol chemistry is particularly effective for creating polymers with very high refractive indices (n > 1.70).[7][13]

Mechanism (Base-Catalyzed Thiol-Episulfide):

-

Initiation: A base (catalyst) deprotonates a thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).

-

Ring-Opening: The thiolate anion attacks one of the carbons of the episulfide ring, opening the ring and forming a new, more substituted thiolate anion.

-

Propagation: This new thiolate anion can then attack another episulfide monomer, continuing the polymerization. Alternatively, it can abstract a proton from another thiol monomer, creating the final thioether linkage and regenerating a thiolate anion to continue the process.

This reaction can be performed thermally, making it suitable for thermal nanoimprinting and casting processes.[7][9]

Part 4: Structure-Property Relationships and Performance Data

The final properties of the optical polymer are a direct result of the monomers and polymerization chemistry employed.

Data Summary: Properties of Sulfur-Containing Optical Polymers

The following table summarizes typical properties for different classes of sulfur-containing optical polymers, demonstrating the structure-property relationships.

| Polymer Class | Monomer Examples | Polymerization Method | Typical Refractive Index (n_D) | Typical Abbe Number (ν_d) | Key Features & Applications |

| Polythiourethane | Aliphatic/Aromatic Isocyanates + Polyfunctional Thiols | Polyaddition | 1.60 - 1.74 | 32 - 42 | High impact resistance, excellent optical clarity. Ophthalmic lenses.[6][11] |

| Episulfide-Thiol | Episulfide of Bisphenol A/Fluorene + Aromatic Dithiols | Ring-Opening Polymerization | 1.63 - 1.71 | 28 - 38 | High refractive index, low shrinkage, good thermal stability. Nanoimprint lithography, micro-optics.[7][12] |

| Thiol-Ene | Pentaerythritol tetrakis(3-mercaptopropionate) + Triallyl isocyanurate | Radical Photopolymerization | 1.55 - 1.67 | 35 - 50 | Rapid UV cure, low viscosity resins, tunable properties. LED encapsulants, optical adhesives.[8][10] |

| Poly(arylene sulfide) | 4,4′-Thiobisbenzenethiol + Activated Aryl Dihalides | Nucleophilic Substitution | 1.69 - 1.72 | ~25-30 | Very high refractive index, high thermal stability, but can have higher dispersion.[1][12] |

| Vapor Deposited Polymer | Elemental Sulfur + Diisopropenylbenzene | Chemical Vapor Deposition | > 1.90 | N/A | Ultra-high refractive index, transparent thin films. Advanced optical coatings. |

Applications in Advanced Optical Systems

The unique properties of sulfur-containing polymers make them enabling materials for a wide range of applications:

-

Thin, Lightweight Eyeglass Lenses: Polythiourethanes offer a combination of a high refractive index (for thinner lenses) and high Abbe number (for visual clarity) with excellent safety and impact resistance.[6]

-

Nanoimprint Lithography: Episulfide-thiol resins are ideal for nanoimprinting optical elements like diffraction gratings and microlens arrays due to their high refractive index, low polymerization shrinkage, and thermal processability.[7][9]

-

LED Encapsulation: Thiol-ene polymers provide high transparency, thermal stability, and a tunable refractive index, which is critical for improving light extraction efficiency in high-brightness LEDs.

-

Image Sensors & Photonic Circuits: The ability to create high refractive index, low-birefringence polymers is essential for manufacturing microlenses for CMOS image sensors and for fabricating compact optical waveguides.[1][2]

Part 5: Future Outlook and Emerging Frontiers

The field of sulfur-containing optical materials continues to evolve, driven by the demands of next-generation technologies.

-

Bio-based Monomers: There is growing interest in developing high-performance optical materials from renewable resources. Research is underway to synthesize sulfur-containing monomers from plant-derived starting materials.[14]

-

Computational Materials Design: The use of computational methods, such as Density Functional Theory (DFT), is accelerating the design of new monomers. These techniques allow for the prediction of optical properties like refractive index and Abbe number before undertaking complex synthesis, enabling a more targeted approach to material development.[3]

-

Hybrid Materials: Incorporating nanoparticles (e.g., TiO₂, ZrO₂) into a sulfur-containing polymer matrix is a promising strategy to push the refractive index even higher, creating organic-inorganic hybrid materials with tailored optical properties.

The continued exploration of novel sulfur chemistries and advanced polymerization techniques promises to deliver a new generation of optical polymers, enabling further innovation across the entire spectrum of optical and photonic technologies.

References

-

Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Omega. Available at: [Link]

-

Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. National Center for Biotechnology Information. Available at: [Link]

-

Sulfur-containing polymer generates high refractive index and transparency?. EurekAlert!. Available at: [Link]

-

Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ResearchGate. Available at: [Link]

-

Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. MDPI. Available at: [Link]

-

A Novel High-Refractive Index Episulfide-Thiol Polymer for Nanoimprinting Optical Elements. The Royal Society of Chemistry. Available at: [Link]

-

Studies on syntheses and properties of episulfide‐type optical resins with high refractive index. ResearchGate. Available at: [Link]

-

Research Progress on Synthesis and Properties of Sulfur⁃Containing High Refractive Index Optical Resins. yinghua.cas.cn. Available at: [Link]

-

A Novel High-Refractive Index Episulfide-Thiol Polymer for Nanoimprinting Optical Elements. ResearchGate. Available at: [Link]

-

MR™ Series. Mitsui Chemicals India. Available at: [Link]

-

Synthesis of High Refractive Index Sulfur Containing Polymers for 193nm Immersion Lithography; A Progress Report. The University of Queensland eSpace. Available at: [Link]

-

Realizing High Refractive Index Thiol-X Materials: A General and Scalable Synthetic Approach. ACS Publications. Available at: [Link]

-

Polythiourethanes: Synthesis, applications, and opportunities. OUCI. Available at: [Link]

-

Polythiourethanes: Synthesis, Applications, and Opportunities. ResearchGate. Available at: [Link]

- Production method for episulfide compound for optical material, episulfide-containing composition, and polymerizable composition including episulfide-containing composition and for use in optical material. Google Patents.

- Polythiourethane plastic lens. Google Patents.

-

Effect of functionality of thiol on the optical properties of liquid crystals/polymer composite films. Taylor & Francis Online. Available at: [Link]

-

High Refractive Index Monomers and Polymers for Optical Applications. Aaltodoc. Available at: [Link]

-

Balancing Optical Property and Enhancing Stability for High-Refractive Index Polythiourethane with Assistance of Cubic Thiol-Functionalized Silsesquioxanes. ResearchGate. Available at: [Link]

-

A novel high-refractive index episulfide-thiol polymer for nanoimprinting optical elements. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

- 1. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory [cjps.org]

- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 5. researchgate.net [researchgate.net]

- 6. MR™ | MITSUI CHEMICALS INDIA [in.mitsuichemicals.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A novel high-refractive index episulfide-thiol polymer for nanoimprinting optical elements - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KR101961941B1 - Polythiourethane plastic lens - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP3118195A1 - Production method for episulfide compound for optical material, episulfide-containing composition, and polymerizable composition including episulfide-containing composition and for use in optical material - Google Patents [patents.google.com]

Technical Guide: Viscosity Profile & Rheology of Dipentaerythritol hexakis(3-mercaptopropionate) (DPMP)

This is an in-depth technical guide on the viscosity profile and rheological characterization of Dipentaerythritol hexakis(3-mercaptopropionate) (DPMP) .

Part 1: Executive Technical Summary[2]

Dipentaerythritol hexakis(3-mercaptopropionate) (DPMP), often abbreviated as DiPETMP , represents a high-performance class of polythiol monomers.[1][2][3] Characterized by its hexafunctional architecture (six thiol groups per molecule), DPMP is utilized to achieve high crosslink density in thiol-ene "click" chemistry, UV-curable coatings, and advanced hydrogel scaffolds for drug delivery.[1][2]

Unlike lower-functionality analogs such as TMPMP (trifunctional, ~70 mPa[1][2]·s) or PETMP (tetrafunctional, ~500 mPa[1]·s), DPMP exhibits a significantly higher viscosity profile due to its increased molecular weight (783.05 g/mol ) and extensive hydrogen bonding potential.[1] Understanding its rheology is critical for:

-

Processability: Ensuring homogeneous mixing with viscous oligomers.

-

Kinetics: Predicting diffusion rates in photopolymerization.

-

Stability: Monitoring oxidative aging (disulfide formation).[1][2]

This guide provides the baseline physicochemical data, a self-validating measurement protocol, and the mechanistic logic required to integrate DPMP into precision formulations.

Part 2: Physicochemical Baseline & Viscosity Data[2][4]

The following data serves as the reference standard for fresh, high-purity (>93%) DPMP at Standard Ambient Temperature and Pressure (SATP).

Table 1: Physicochemical Properties of DPMP

| Property | Value / Range | Unit | Conditions |

| Viscosity | 1,300 – 1,700 | mPa[2]·s (cP) | @ 25°C |

| Rheological Behavior | Newtonian | - | Low to Medium Shear Rates |

| Density | 1.29 | g/cm³ | @ 20°C |

| Refractive Index | 1.53 | @ 20°C | |

| Molecular Weight | 783.05 | g/mol | - |

| Appearance | Clear, Colorless to Pale Yellow | - | Visual Inspection |

Critical Insight: The viscosity of DPMP is approximately 2.5x to 3x higher than PETMP . This sharp increase is non-linear relative to molecular weight and is attributed to the dense packing of the dipentaerythritol core and the increased probability of intermolecular interactions.

Temperature Dependence (Arrhenius Behavior)

DPMP follows an Arrhenius-like viscosity-temperature relationship.[1][2] As temperature increases, free volume expands, significantly reducing viscosity.

Application Note: For microfluidic or inkjet applications (e.g., direct bubble writing), heating the reservoir to 40–50°C is a standard technique to lower DPMP viscosity to a jettable range (< 20 mPa[1]·s is rarely achievable without dilution, but < 500 mPa·s aids pumping).[1][2]

Part 3: Standardized Rheological Assessment Protocol (SRAP-DPMP)[1][2]

Objective: To determine the precise viscosity profile of a specific DPMP batch and validate its quality (absence of oxidative oligomerization).

Equipment:

-

Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).[1][2]

-

Geometry: Cone-and-Plate (CP25-1 or CP50-1) is preferred for small sample volumes (< 1 mL) and uniform shear rate.[1][2]

-

Temperature Control: Peltier Plate (±0.1°C precision).

Protocol Workflow

-

Sample Loading:

-

Trimming:

-

Equilibration:

-

Rest sample for 120 seconds to relax normal forces induced by loading.[2]

-

-

Measurement 1: Shear Rate Sweep (Flow Curve):

-

Measurement 2: Temperature Sweep (Optional for Process Design):

-

Range: 25°C to 60°C.[2]

-

Rate: 2°C/min at constant shear rate (e.g., 50 s⁻¹).

-

Visualization: Rheological Validation Logic

Figure 1: Decision tree for validating DPMP quality via rheological profiling. Non-Newtonian behavior in the monomer indicates contamination or premature aging.

Part 4: Application Context & Mechanistic Insights[2]

Thiol-Ene "Click" Chemistry

DPMP is a "hard" monomer.[2] Its compact, high-functionality structure creates networks with high Glass Transition Temperatures (

-

Viscosity Impact: The high viscosity of DPMP can hinder diffusion-limited termination rates during photopolymerization.[2]

-

Mitigation: DPMP is rarely used as a sole monomer.[2] It is typically diluted with lower viscosity "ene" components (e.g., Triallyl Isocyanurate, ~100 cP) or reactive diluents.[1]

-

Stoichiometry: Precise viscosity measurement allows for accurate volumetric dispensing when gravimetric dispensing is difficult.[2]

Drug Delivery & Hydrogels

In hydrogel synthesis (e.g., PEG-diacrylate + DPMP), DPMP acts as the crosslinker.[1][2]

-

Injectability: Formulations containing >20% DPMP may exceed the injectability threshold for fine-gauge needles unless heated or diluted.[2]

-

Homogeneity: High viscosity requires vigorous mixing (e.g., centrifugal mixing like SpeedMixer) rather than magnetic stirring to prevent localized gelation "hotspots."[1][2]

Mechanistic Pathway: Structure-Property-Application[1][2][5]

Figure 2: The causal link between the hexafunctional structure of DPMP and its macroscopic rheological constraints in applications.

Part 5: Handling & Troubleshooting

Shelf-Life and Oxidation

Thiols are susceptible to oxidation (forming disulfide bonds, -S-S-) upon exposure to air, which exponentially increases viscosity .[1][2]

-

Warning Sign: If your DPMP viscosity measures > 2,000 mPa[2][4]·s at 25°C, the material has likely begun to oligomerize.

-

Storage: Store at 2–8°C under inert gas (Nitrogen or Argon) to maintain the baseline viscosity profile.

References

-

Bruno Bock . Thiocure® Polythiol Technical Data Sheets. Retrieved from [Link] (General reference for Thiocure® product line properties).[1][2]

-

ACS Applied Materials & Interfaces . Programmable Porous Polymers via Direct Bubble Writing with Surfactant-Free Inks. (2020).[1][2] Mentions DPMP formulation viscosities. [Link][1][2]

-

European Patent Office . EP 4361193 A1: Epoxy Resin Composition. (2024).[1][2][4] Cites DPMP viscosity characterization at ~2100 mPa[1][4]·s in specific formulation contexts. [Link]

-

Westmont College . One Step Synthesis of Highly Functional Polyols by Photochemical Thiol-Ene Click Chemistry. (2023). Discusses high viscosity of DPMP-derived polyols. [Link]

Sources

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Diphenylmethane (DPMP)-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the glass transition temperature (Tg) of polymers incorporating diphenylmethane (DPMP) moieties. As a Senior Application Scientist, the following sections synthesize fundamental polymer science principles with practical, field-proven insights into the characterization and interpretation of the thermal properties of this unique class of polymers.

Introduction: The Significance of Glass Transition Temperature (Tg) in Polymer Science

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It marks the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[1] This transition is not a sharp melting point but occurs over a temperature range and reflects a change in the mobility of the polymer chains.[2]

Below the Tg, polymer chains are "frozen" in a disordered state, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient thermal energy to move past one another, leading to a softer and more pliable material.[1] Understanding the Tg is paramount in materials science and drug development as it dictates a polymer's mechanical properties, processing conditions, and performance in its final application.[2] For instance, polymers used in structural applications generally require a Tg well above their operating temperature to maintain rigidity.[2]

Factors Influencing the Glass Transition Temperature

The Tg of a polymer is not an intrinsic, immutable property but is influenced by several factors related to its molecular structure and composition.

Chemical Structure

The chemical makeup of the polymer backbone and any pendant side groups is a primary determinant of Tg.

-

Chain Flexibility: Polymers with flexible backbones, such as those containing ether or single carbon-carbon bonds, have lower Tg values because less thermal energy is required to induce segmental motion.[1][2] Conversely, the introduction of rigid structures like aromatic rings into the polymer backbone restricts chain rotation, leading to a higher Tg.[1][3]

-

Side Groups: The nature of the side groups attached to the polymer backbone significantly impacts chain mobility.

-

Bulky Side Groups: Large, bulky side groups, such as the diphenylmethane group, physically hinder the rotation of polymer chains, thus increasing the Tg.[2]

-

Polarity and Intermolecular Forces: Strong intermolecular forces, such as dipole-dipole interactions or hydrogen bonding between polymer chains, restrict segmental motion and increase the Tg.[4]

-

Molecular Weight

The molecular weight of a polymer also affects its Tg. For low molecular weight polymers, the Tg increases with increasing molecular weight. This is because higher molecular weight polymers have fewer chain ends. Chain ends have more free volume and mobility compared to the segments within the chain. As the molecular weight increases, the concentration of chain ends decreases, leading to a reduction in overall mobility and a higher Tg.[1][3] This effect becomes less pronounced at very high molecular weights.[3]

Additives

The presence of additives, such as plasticizers, can significantly alter the Tg of a polymer. Plasticizers are low molecular weight compounds that position themselves between polymer chains, increasing the free volume and reducing intermolecular forces. This enhances chain mobility and consequently lowers the Tg.

The Influence of the Diphenylmethane (DPMP) Moiety on Tg

Polymers incorporating the diphenylmethane (DPMP) structure are characterized by the presence of two phenyl rings attached to a central methylene group. This bulky and rigid aromatic structure has a profound impact on the polymer's thermal properties, most notably its glass transition temperature.

The two phenyl rings of the DPMP group introduce significant steric hindrance, which severely restricts the rotational freedom of the polymer backbone.[1] This increased chain rigidity means that a higher amount of thermal energy is required to induce the large-scale segmental motion characteristic of the glass transition. Consequently, DPMP-based polymers are expected to exhibit elevated Tg values compared to their aliphatic counterparts or polymers with less bulky side groups.

For example, in polycarbonates, the incorporation of aromatic units like bisphenol A (which contains a related diphenylmethane-like structure) leads to a high Tg of around 147°C.[5] Research on other aromatic polycarbonates has shown that those with more rigid backbones generally possess higher Tg values, with a reported range of 13–108 °C depending on the specific monomeric units.[6][7] Similarly, studies on poly(2,2-diphenylethyl methacrylate) demonstrate the effect of bulky aromatic side groups on increasing the Tg.[8]

The table below summarizes the expected qualitative effects of incorporating DPMP moieties into a polymer backbone.

| Property | Influence of DPMP Moiety | Rationale |

| Chain Rigidity | Increases | The bulky diphenylmethane group restricts bond rotation. |

| Intermolecular Forces | May Increase | Pi-stacking interactions between phenyl rings can occur. |

| Free Volume | Decreases | The bulky groups can pack in a way that reduces empty space. |

| Glass Transition Temp. (Tg) | Significantly Increases | A direct consequence of increased chain rigidity and reduced free volume. |

Experimental Determination of Tg: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for determining the Tg of polymers.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9] The glass transition is observed as a step-like change in the heat capacity, which is reflected in the DSC thermogram.[10]

Step-by-Step DSC Protocol for Tg Determination

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the DPMP-based polymer sample into an aluminum DSC pan.[11]

-

Seal the pan using a sample press to ensure good thermal contact.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.[11]

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C).[11]

-

Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg.[12]

-

Hold the sample at this upper temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Heat the sample a second time through the transition region at the same heating rate. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature from the second heating scan.

-

The glass transition will appear as a step-like change in the baseline of the DSC curve.

-

The Tg is typically reported as the midpoint of this transition.

-

The following diagram illustrates the typical workflow for determining the Tg of a DPMP-based polymer using DSC.

Logical Relationships in Tg of DPMP-Based Polymers

The relationship between the molecular structure of DPMP-based polymers and their resulting glass transition temperature can be visualized as a cause-and-effect diagram.

Conclusion

The incorporation of diphenylmethane (DPMP) moieties into polymer structures is a key strategy for enhancing their thermal stability. The inherent rigidity and bulkiness of the DPMP group significantly restrict polymer chain mobility, leading to a marked increase in the glass transition temperature. For researchers and professionals in drug development and materials science, a thorough understanding and accurate measurement of the Tg of DPMP-based polymers are essential for predicting material performance, optimizing processing conditions, and ensuring the successful application of these advanced materials. Differential Scanning Calorimetry provides a robust and reliable method for characterizing this critical thermal property.

References

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved from [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved from [Link]

-

Polycarbonate Glass Transition Temperature: Understanding the Polymer's High Temperature Characteristics. (2025, October 7). Yifuhui New Material. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

-

Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. (2014, January 15). ASTM International. Retrieved from [Link]

-

Measurement of Tg by DSC. (n.d.). Thermal Support. Retrieved from [Link]

-

Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. (2010, May 18). MDPI. Retrieved from [Link]

-

Sakellariou, G., Siakali-Kioulafa, A., & Hadjichristidis, N. (n.d.). Synthesis, Chain Flexibility, and Glass-Transition Temperature of Poly (2,2-Diphenylethyl Methacrylate). ResearchGate. Retrieved from [Link]

-

Factors Influencing Glass Transition Temperature. (n.d.). Scribd. Retrieved from [Link]

-

Glass transition temperature and factors affecting it. (2025, August 15). Fiveable. Retrieved from [Link]

-

Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers. (2020, October 26). MDPI. Retrieved from [Link]

-

Temperature Dependence of Plastics: The Glass Transition. (n.d.). The Madison Group. Retrieved from [Link]

-

Factors Affecting the Glass Transition Temperature, Melt Temperature and Viscous Flow Temperature of Polymers. (2026, February 10). Jwell Machinery Manufacturing Co., Ltd.. Retrieved from [Link]

-

Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (2022, July 20). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. fiveable.me [fiveable.me]

- 3. jwell-group.com [jwell-group.com]

- 4. madisongroup.com [madisongroup.com]

- 5. pom-material.com [pom-material.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. torontech.com [torontech.com]

- 10. img.antpedia.com [img.antpedia.com]

- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

formulating UV-curable coatings with DPMP crosslinkers

Application Note: High-Performance UV-Curable Coatings using Dipentaerythritol Hexakis(3-mercaptopropionate) (DPMP)

Executive Summary

This application note details the formulation, processing, and characterization of UV-curable coatings utilizing Dipentaerythritol Hexakis(3-mercaptopropionate) (DPMP) as a primary crosslinker. Unlike traditional acrylate-based systems limited by oxygen inhibition and high shrinkage, DPMP facilitates a thiol-ene step-growth polymerization mechanism. This protocol is designed for researchers seeking to engineer coatings with high conversion rates (>98%), optical clarity, and uniform crosslink density in ambient air environments.

Critical Disambiguation: In the context of UV curing, "DPMP" refers to the hexafunctional thiol (CAS: 25359-71-1). It should not be confused with the solvent Dipropylene Glycol Methyl Ether (DPM).

Scientific Foundation: The Thiol-Ene Advantage

The Oxygen Inhibition Problem

In standard free-radical acrylate polymerization, atmospheric oxygen reacts with propagating carbon radicals to form stable peroxy radicals (

The DPMP Solution (Mechanism)

DPMP operates via a radical step-growth mechanism (Thiol-Ene "Click" Chemistry).

-

Initiation: Photoinitiator generates a radical.

-

Propagation 1: Thiyl radical adds to the "Ene" (alkene) double bond.

-

Propagation 2 (The Oxygen Scavenging Step): The resulting carbon radical abstracts a hydrogen atom from another thiol group, regenerating the thiyl radical.

Key Benefit: This mechanism allows for rapid, tack-free curing in thin films (1–50 µm) under low-energy UV-LED sources without nitrogen inerting.

Mechanistic Pathway Visualization

Figure 1: The Thiol-Ene radical step-growth cycle.[4] Note the "Rescue Step" where the thiol regenerates the active radical even in the presence of oxygen, preventing termination.

Formulation Protocol

Objective: Create a hard, solvent-free UV-curable coating using DPMP and a tri-functional urethane acrylate.

Raw Materials

| Component | Function | Specific Chemical | Notes |

| DPMP | Crosslinker (Thiol) | Dipentaerythritol Hexakis(3-mercaptopropionate) | High functionality (6 -SH groups) yields high hardness. |

| "Ene" Component | Resin Backbone | Aliphatic Urethane Triacrylate (or Triallyl Isocyanurate) | Provides mechanical toughness. |

| Photoinitiator | Catalyst | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Type I initiator; effective for LED curing (385-405nm). |

| Stabilizer | Inhibitor | Pyrogallol or N-PAL (N-Nitroso-N-phenylhydroxylamine aluminum) | Critical: Prevents premature gelation in the pot. |

Stoichiometry Calculation (The Golden Rule)

Unlike acrylates where ratios are flexible, thiol-ene systems require precise 1:1 molar stoichiometry of Thiol functional groups to Ene functional groups for maximum conversion.

Formula:

Example Calculation:

-

DPMP: Mw = 783 g/mol .[5] Functionality (f) = 6.

-

Thiol EW =

g/eq.

-

-

Target Ene (e.g., TMPTA): Mw = 296 g/mol . Functionality (f) = 3.

-

Ene EW =

g/eq.

-

-

Ratio: To cure 100g of TMPTA, you need:

Step-by-Step Formulation Procedure

-

Stabilization (Pre-emptive):

-

Add 0.05–0.1 wt% stabilizer (e.g., N-PAL) to the "Ene" resin before adding the thiol.

-

Reasoning: Thiols are highly reactive. Adding stabilizer first prevents immediate exothermic polymerization upon mixing.

-

-

Dissolution of Photoinitiator:

-

Dissolve 1–3 wt% TPO into the "Ene" resin. Gentle heating (40°C) may be required. Ensure it is fully dissolved before adding DPMP.

-

-

Thiol Addition:

-

Add the calculated mass of DPMP to the Ene/PI mixture.

-

Warning: Do not heat the mixture above 50°C once the thiol is added. Thermal initiation can occur.[6]

-

-

Mixing & Degassing:

-

Mix using a planetary centrifugal mixer (e.g., Thinky mixer) for 2 minutes at 2000 RPM.

-

Degas to remove trapped air bubbles (bubbles act as stress concentrators).

-

-

Application:

-

Apply to substrate (glass/polycarbonate) using a wire-wound rod (Meyer bar) to achieve 25–50 µm thickness.

-

-

Curing:

-

Source: UV LED (395 nm) or Mercury Arc Lamp.

-

Dose: 500–1000 mJ/cm².

-

Observation: The coating should be tack-free immediately upon exiting the conveyor.

-

Experimental Workflow Diagram

Figure 2: Sequential workflow for preparing DPMP-based thiol-ene coatings. Note the position of stabilizer addition.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

Quantitative Data Comparison

The table below illustrates the expected performance shift when switching from a pure acrylate system to a DPMP Thiol-Ene system.

| Property | Standard Acrylate (TMPTA) | DPMP Thiol-Ene System | Mechanism of Improvement |

| Oxygen Inhibition | High (Tacky surface in air) | Negligible (Dry surface) | H-abstraction rescue mechanism. |

| Volume Shrinkage | 10 – 15% | < 5% | Gel point occurs at higher conversion; step-growth delays stress buildup. |

| Double Bond Conversion | 60 – 75% | > 95% | Reduced vitrification limitations. |

| Flexibility | Brittle | Tough/Flexible | Thioether linkages (-C-S-C-) are more flexible than C-C backbones. |

| Odor | Moderate (Acrylate smell) | Low to Moderate | DPMP has lower vapor pressure than smaller thiols, but sulfur odor is distinct. |

Validation Tests

-

FTIR Spectroscopy (Real-time):

-

Monitor the disappearance of the -SH peak (2570 cm⁻¹) and the C=C peak (1640 cm⁻¹ or 810 cm⁻¹) .

-

Success Criteria: >95% reduction in peak area for both functional groups.

-

-

MEK Rub Test (ASTM D5402):

-

Perform >200 double rubs with Methyl Ethyl Ketone.

-

Success Criteria: No visible surface marring or delamination.

-

-

Pencil Hardness (ASTM D3363):

-

DPMP coatings typically achieve 2H to 4H hardness depending on the "Ene" partner rigidity.

-

Troubleshooting Guide

-

Issue: Formulation gels in the bottle.

-

Cause: Lack of stabilizer or presence of transition metals.

-

Fix: Ensure 500-1000 ppm of Pyrogallol or N-PAL is added. Store in opaque containers.

-

-

Issue: "Rotten Egg" Odor.

-

Cause: Residual unreacted thiol.

-

Fix: Check stoichiometry.[7] Ensure a slight excess of "Ene" (e.g., 1.05 : 1 ratio) to consume all thiol groups, as unreacted acrylate odor is less offensive than thiol odor.

-

-

Issue: Surface Wrinkling.

-

Cause: Differential cure speed (surface cures faster than bulk).

-

Fix: Reduce UV intensity or change photoinitiator concentration to ensure deeper light penetration.

-

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

-

Cramer, N. B., et al. (2002). Mechanism and Kinetics of Thiol-Ene Photopolymerizations. Macromolecules. Link

-

TCI Chemicals. (2023). Dipentaerythritol Hexakis(3-mercaptopropionate) Product Specifications. Link

-

RadTech International. (2020). Overcoming Oxygen Inhibition with Thiol-Ene Chemistry. UV+EB Technology. Link

-

Espeel, P., & Du Prez, F. E. (2015). One-pot multi-step reactions based on thiol-lactone chemistry. European Polymer Journal. Link

Sources

- 1. Thiol-Ene versus Binary Thiol–Acrylate Chemistry - Advanced Science News [advancedsciencenews.com]

- 2. advanceseng.com [advanceseng.com]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. 25359-71-1|Dipentaerythritol hexa(3-mercaptopropionate)|BLD Pharm [bldpharm.com]

- 6. Application of SINOMER® PETMP [sinocurechem.com]

- 7. mdpi.com [mdpi.com]

synthesis of high refractive index optical films using hexathiols

An Application Note and Protocol for the Synthesis of High Refractive Index Optical Films Using Multifunctional Thiols

Authored by: A Senior Application Scientist

Introduction: The Quest for High Refractive Index Polymers

In the realm of advanced optics and optoelectronics, the ability to precisely control the path of light is paramount. High refractive index (HRI) materials are critical enablers for the miniaturization and enhanced efficiency of optical components.[1] While inorganic materials like titanium dioxide (TiO₂) or silicon nitride (Si₃N₄) offer high refractive indices, they often suffer from brittleness, complex processing requirements, and incompatibility with flexible substrates.[2] This has driven significant research into High Refractive Index Polymers (HRIPs), which combine the optical performance of inorganics with the processability, light weight, and mechanical flexibility of polymers.[3][4]

A highly effective strategy for increasing the refractive index of a polymer is to incorporate atoms with high electron density and polarizability into its molecular structure.[5] Sulfur, being a second-row main group element, is significantly more polarizable than first-row elements like oxygen or nitrogen, making it an ideal candidate for this purpose.[5][6][7] By designing polymers with a high sulfur content, it is possible to achieve refractive indices exceeding 1.6, 1.7, or even higher.[4][8]

This application note provides a detailed protocol for the synthesis of HRI optical films using multifunctional thiols (polythiols), such as hexathiols or their commonly used analogues like tetrathiols and trithiols. These molecules serve as key building blocks for creating densely cross-linked, transparent, and thermally stable polymer networks. We will focus on the use of thiol-ene "click" chemistry, a highly efficient and robust polymerization method that proceeds rapidly under UV irradiation, offering exceptional control over the final material properties.[9][10]

Part 1: Core Principles of Molecular Design for HRI Polymers

The refractive index (n) of a polymer is not an arbitrary property; it is fundamentally linked to its molecular structure. The Lorentz-Lorenz equation provides the theoretical foundation for this relationship:

n² - 1 / n² + 2 = Rₘ / Vₘ

Where Rₘ is the molar refraction and Vₘ is the molar volume.[3] This equation elegantly dictates the path to achieving a high refractive index: maximize the molar refraction (a measure of the total polarizability of a molecule) and minimize the molar volume (i.e., ensure dense molecular packing).

To achieve this, the following molecular design strategies are employed:

-

Incorporation of Highly Polarizable Atoms: Sulfur is a cornerstone of this strategy. The introduction of thioether linkages (-S-) into the polymer backbone significantly increases molar refraction.[3][6]

-

Aromatic Moieties: The delocalized π-electron systems in aromatic rings are highly polarizable and are frequently included in HRI polymer design.[3][6]

-

Minimizing Low-Refractivity Groups: Aliphatic C-H and C-C bonds have low molar refraction. Therefore, their proportion in the overall structure should be minimized relative to the high-refractivity groups.

Multifunctional thiols, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and Trimethylolpropane tris(3-mercaptopropionate) (TMPMP), are exemplary precursors. They offer a high concentration of sulfur atoms and multiple reaction sites, which, through thiol-ene polymerization, lead to a dense, cross-linked network, effectively reducing the molar volume and creating a robust, stable film.

Part 2: Experimental Guide

Materials and Reagents

| Reagent | Supplier/CAS No. | Purpose | Purity | Notes |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | CAS: 7575-23-7 | Tetrathiol monomer | >95% | Primary HRI component.[11][12] |

| Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | CAS: 33007-83-9 | Trithiol monomer | >95% | Alternative HRI component.[13][14] |

| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) | CAS: 1025-15-6 | Tri-ene crosslinker | >98% | Co-monomer for thiol-ene reaction. |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | CAS: 24650-42-8 | Photoinitiator | >99% | For UV-initiated polymerization. |

| Toluene | CAS: 108-88-3 | Solvent | ACS Grade | For dissolving components and spin-coating. |

| Acetone | CAS: 67-64-1 | Cleaning Solvent | ACS Grade | For substrate cleaning. |

| Isopropanol (IPA) | CAS: 67-63-0 | Cleaning Solvent | ACS Grade | For substrate cleaning. |

| Silicon Wafers / Glass Slides | N/A | Substrate | Prime Grade | Surface for film deposition. |

Equipment

-

Analytical Balance

-

Magnetic Stirrer and Stir Bars

-

Spin Coater

-

UV Curing System (e.g., 365 nm wavelength)

-

Ultrasonic Bath

-

Nitrogen Gas Source

-

Spectroscopic Ellipsometer

-

UV-Vis Spectrophotometer

-

Atomic Force Microscope (AFM)

Experimental Workflow Diagram

Caption: Overall experimental workflow for HRI film synthesis.

Part 3: Detailed Protocols

Protocol 1: Substrate Cleaning

Causality: A pristine, high-energy substrate surface is non-negotiable for achieving uniform, defect-free films. Organic residues or particulates create nucleation sites for defects and cause poor adhesion, leading to film delamination.

-

Place silicon wafers or glass slides in a beaker.

-

Add acetone and sonicate for 15 minutes in an ultrasonic bath.

-

Decant the acetone, replace with isopropanol (IPA), and sonicate for another 15 minutes.

-

Rinse the substrates thoroughly with deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, treat the substrates with a UV-ozone cleaner for 10 minutes immediately before use to remove any final traces of organic contaminants and to hydroxylate the surface, improving wettability.

Protocol 2: Formulation of the Thiol-Ene Resin

Causality: The stoichiometry of thiol to -ene functional groups is critical. A 1:1 molar ratio ensures the highest degree of cross-linking, leading to optimal mechanical properties and thermal stability. The photoinitiator concentration must be sufficient to ensure complete curing but low enough to avoid compromising the optical transparency of the final film.

-